[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Catalog No.
S915363
CAS No.
760157-03-7
M.F
C11H13Cl2N
M. Wt
230.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

CAS Number

760157-03-7

Product Name

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

IUPAC Name

[1-(2,6-dichlorophenyl)cyclobutyl]methanamine

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

InChI

InChI=1S/C11H13Cl2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2

InChI Key

YYWKSMGFLAGUTC-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=C2Cl)Cl

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a chemical compound with the molecular formula C11H13Cl2NC_{11}H_{13}Cl_{2}N and a molecular weight of 230.13 g/mol. It features a cyclobutyl group attached to a methanamine, with a dichlorophenyl substituent at the first position. The compound is characterized by its two chlorine atoms on the phenyl ring, which are located at the 2 and 6 positions, contributing to its unique reactivity and potential biological activity .

The synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine typically involves several key reactions:

  • Formation of the Intermediate: The reaction starts with 2,6-dichlorobenzyl chloride reacting with cyclobutanone under basic conditions to form the intermediate [1-(2,6-dichlorophenyl)cyclobutyl]methanol.
  • Reductive Amination: This intermediate is then subjected to reductive amination using ammonia or another amine source in the presence of a reducing agent such as sodium cyanoborohydride. This step converts the alcohol to the corresponding amine .

The synthesis methods for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine can be summarized as follows:

  • Step 1: React 2,6-dichlorobenzyl chloride with cyclobutanone in a basic medium.
  • Step 2: Isolate the intermediate [1-(2,6-dichlorophenyl)cyclobutyl]methanol.
  • Step 3: Perform reductive amination using ammonia or an amine source along with a reducing agent like sodium cyanoborohydride.

These methods can be scaled up for industrial production while ensuring safety and efficiency .

The applications of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine are still under investigation, but it is primarily explored for its potential in medicinal chemistry. Its unique structure may allow for interactions with specific biological targets, making it a candidate for further research in drug development .

Research into the interaction of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine with biological systems is ongoing. Initial findings indicate that it may influence various receptors and enzymes, although comprehensive interaction studies are still necessary to elucidate its full pharmacological profile .

Several compounds share structural similarities with [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. These include:

  • [1-(4-Methoxyphenyl)cyclobutyl]methanamine
  • [1-(3-(Trifluoromethyl)phenyl)cyclobutyl]methanamine
  • [1-(4-Bromophenyl)cyclobutyl]methanamine
  • [1-(3-Chlorophenyl)cyclobutyl]methanamine
  • [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Uniqueness

The presence of two chlorine atoms on the phenyl ring distinguishes [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine from its analogs. This specific substitution can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The dichloro substitution may enhance lipophilicity or alter binding affinities to biological targets, making it a unique candidate for further study in pharmacology and medicinal chemistry .

The nuclear magnetic resonance spectroscopic analysis of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine provides comprehensive structural information through examination of proton, carbon-13, and nitrogen-15 environments within the molecule [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine exhibits characteristic signals that allow for unambiguous structural assignment. The primary amine functionality produces a broad signal between δ 0.5-5.0 parts per million, which is exchangeable with deuterium oxide, confirming the presence of labile amino protons [1] [2]. This broad appearance results from rapid proton exchange in solution and the absence of coupling with adjacent protons due to the labile nature of nitrogen-hydrogen bonds [4].

The methylene protons adjacent to the nitrogen atom (α-carbon protons) appear as a multiplet or singlet between δ 2.2-2.9 parts per million [2] [3]. These protons experience significant deshielding due to the electron-withdrawing effect of the nitrogen atom, resulting in their downfield chemical shift compared to typical aliphatic methylene protons [5].

The aromatic proton region displays a characteristic pattern between δ 7.1-7.4 parts per million, consistent with the 2,6-dichlorophenyl substitution pattern [6]. The presence of two chlorine substituents in the ortho positions creates a symmetrical aromatic environment, resulting in three aromatic protons appearing as a multiplet due to the meta coupling patterns typical of this substitution arrangement [7] [8].

The cyclobutyl ring protons appear in the aliphatic region between δ 1.0-3.0 parts per million, with the exact chemical shifts depending on their proximity to the quaternary carbon and the aromatic ring system. These signals typically exhibit complex multipicity due to the strained four-membered ring geometry and the presence of multiple stereochemical environments [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides direct information about the carbon framework of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine. The methylene carbon directly bonded to nitrogen appears between δ 37-45 parts per million, characteristic of carbons adjacent to electronegative nitrogen atoms [10] [11]. This downfield shift reflects the deshielding effect of the nitrogen lone pair electrons.

The cyclobutyl ring carbons produce multiple signals between δ 16-35 parts per million [12] [11]. The quaternary carbon bearing the aromatic ring and methanamine substituent appears most downfield within this range due to its substitution pattern, while the other ring carbons appear progressively upfield based on their distance from the substituted center and ring strain effects [13].

The aromatic carbon signals appear between δ 125-140 parts per million, consistent with substituted benzene rings [10] [14]. The carbons bearing chlorine substituents exhibit characteristic downfield shifts due to the electron-withdrawing nature of the halogen atoms. The specific chemical shift pattern allows for differentiation between the various aromatic carbon environments within the 2,6-dichlorophenyl system [12].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy of primary amines typically produces broad signals between δ 10-30 parts per million [15]. For [1-(2,6-dichlorophenyl)cyclobutyl]methanamine, the primary amine nitrogen would be expected to appear within this range, though the exact chemical shift depends on the electronic environment created by the aromatic and cyclobutyl substituents. The broadness of the signal results from quadrupolar relaxation effects and rapid exchange processes characteristic of amino groups.

Infrared Vibrational Mode Assignment

The infrared spectroscopic analysis of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine reveals characteristic vibrational frequencies that provide definitive functional group identification and structural confirmation [16] [17] [18].

Nitrogen-Hydrogen Stretching Vibrations

Primary amines exhibit two distinct nitrogen-hydrogen stretching bands in the infrared spectrum. The asymmetric nitrogen-hydrogen stretch appears between 3500-3300 wavenumbers, while the symmetric stretch occurs between 3400-3200 wavenumbers [16] [19]. These bands are characteristically weaker and sharper than corresponding oxygen-hydrogen stretches of alcohols that appear in the same spectral region [20] [21].

For [1-(2,6-dichlorophenyl)cyclobutyl]methanamine, these stretching frequencies may be slightly shifted due to electronic effects from the aromatic and cyclobutyl substituents. The presence of electron-withdrawing chlorine atoms in the aromatic ring could influence the electron density at the amino nitrogen, potentially affecting the nitrogen-hydrogen bond strengths and corresponding vibrational frequencies [17] [22].

Carbon-Hydrogen Stretching Vibrations

The molecule exhibits multiple carbon-hydrogen stretching vibrations reflecting its diverse structural components. Aromatic carbon-hydrogen stretches appear between 3100-3000 wavenumbers with medium to weak intensity [20] [21]. The aliphatic carbon-hydrogen stretches from the cyclobutyl ring system occur between 2990-2850 wavenumbers with strong intensity, characteristic of saturated hydrocarbon environments [23].

The cyclobutyl ring introduces unique vibrational characteristics due to ring strain and the specific geometry of the four-membered ring system. Studies of cyclobutane derivatives have shown that carbon-hydrogen stretching frequencies in these systems can exhibit coupling with ring deformation modes, leading to complex vibrational patterns [24] [25].

Nitrogen-Hydrogen Bending Vibrations

The primary amine nitrogen-hydrogen bending vibration, often referred to as the scissoring mode, appears between 1650-1580 wavenumbers [16] [19]. This band typically exhibits medium to strong intensity and can sometimes be confused with carbonyl stretching frequencies due to its position in the spectrum. The bending vibration provides confirmation of the primary amine functionality and can be distinguished from secondary amine systems, which typically do not exhibit this characteristic absorption [22].

Aromatic Ring Vibrations

The 2,6-dichlorophenyl system contributes characteristic aromatic ring stretching vibrations between 1600-1580 wavenumbers [20] [26]. These carbon-carbon stretching modes within the aromatic ring are influenced by the electron-withdrawing chlorine substituents, which can affect both the frequency and intensity of these absorptions [21].

Carbon-Nitrogen and Carbon-Chlorine Stretching Vibrations

The carbon-nitrogen stretching vibration appears between 1250-1020 wavenumbers with medium intensity [16] [22]. This broad range reflects the different electronic environments possible for carbon-nitrogen bonds in organic molecules. The specific frequency within this range depends on the substitution pattern and electronic effects from neighboring groups.

Carbon-chlorine stretching vibrations appear between 750-650 wavenumbers with strong intensity [20] [21]. The presence of two chlorine atoms in the 2,6-positions of the phenyl ring produces characteristic patterns that can be used for structural confirmation and substitution pattern determination.

Cyclobutyl Ring Deformation Modes

The four-membered ring system contributes unique low-frequency vibrational modes between 200-400 wavenumbers [27] [23]. These ring puckering and deformation vibrations are characteristic of cyclobutane derivatives and provide structural confirmation of the cyclobutyl moiety. The exact frequencies depend on the substitution pattern and the degree of ring puckering present in the molecular conformation [25] [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine under electron ionization conditions produces characteristic fragmentation patterns that provide structural information and molecular weight confirmation [29] [30] [31].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at mass-to-charge ratio 230, with characteristic isotope peaks at 232 and 234 due to the presence of two chlorine atoms [32]. The isotope pattern exhibits the expected 9:6:1 intensity ratio for compounds containing two chlorine atoms, providing definitive confirmation of the molecular composition [33]. The molecular ion stability varies depending on ionization conditions and may exhibit moderate to low intensity due to extensive fragmentation [30].

Alpha-Cleavage Fragmentation

The most significant fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in loss of the methanamine group (31 mass units) to produce fragment ions at mass-to-charge ratio 199/201 [30] [34]. This fragmentation is characteristic of primary amines and represents one of the most common fragmentation patterns observed in amine-containing compounds [35]. The resulting carbocation is stabilized by the aromatic ring system, contributing to the high abundance of this fragment.

Chlorine Loss Fragmentation

Loss of chlorine radicals from the aromatic ring produces fragment ions at mass-to-charge ratio 195/197 [31]. This fragmentation is particularly favored for ortho-substituted chloroarenes due to favorable geometric arrangements that facilitate intramolecular radical substitution processes [31]. The selective loss of chlorine from the ortho position has been extensively documented in chlorinated aromatic compounds and provides valuable structural information.

Tropylium Ion Formation

Formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 represents a common fragmentation pathway for aromatic compounds [30] [36]. This seven-membered ring cation is formed through rearrangement processes involving the aromatic ring system and exhibits high stability due to aromatic character. The tropylium ion often appears as one of the most abundant peaks in the mass spectrum of benzyl-containing compounds.

Ring Fragmentation Processes

The cyclobutyl ring system contributes to fragmentation patterns through various bond cleavage processes. Loss of the entire cyclobutyl ring along with the amino group produces fragment ions at mass-to-charge ratio 125/127, corresponding to the dichlorophenyl cation [34]. Additional fragmentations involving partial ring opening and hydrogen rearrangements contribute to the complexity of the overall fragmentation pattern.

Base Peak and Relative Intensities

The base peak identity depends on the specific ionization conditions and instrumental parameters used. Common candidates for the base peak include the tropylium ion at mass-to-charge ratio 91, the chlorine loss fragment at 195/197, or α-cleavage products. The relative intensities of these fragments provide diagnostic information for structural confirmation and can be used for quantitative analysis applications [29] [37].

X-ray Diffraction Analysis of Single Crystals

Single crystal X-ray diffraction analysis of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation [38] [39] [40].

Crystal System and Space Group Determination

The molecular structure and packing characteristics of [1-(2,6-dichlorophenyl)cyclobutyl]methanamine would be expected to crystallize in a common space group such as P2₁/c (monoclinic) or similar, based on the molecular symmetry and intermolecular interaction patterns [38] [41]. The presence of the primary amine group enables hydrogen bonding interactions that significantly influence crystal packing arrangements [40].

Unit Cell Parameters and Molecular Packing

Typical unit cell dimensions for organic compounds of this molecular weight range from approximately 7-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis [38] [40]. The calculated density typically falls between 1.3-1.5 grams per cubic centimeter, consistent with organic compounds containing heavy atoms such as chlorine [41].

The crystal packing is dominated by hydrogen bonding interactions involving the primary amine group, which can form both intermolecular nitrogen-hydrogen···nitrogen hydrogen bonds and potentially weaker interactions with the aromatic π-system [40]. These interactions create extended networks that stabilize the crystal structure and influence the overall packing efficiency.

Molecular Conformation and Ring Geometry

X-ray crystallography provides precise information about the cyclobutyl ring conformation, which typically adopts a puckered geometry to minimize ring strain [42] [39]. The dihedral angles between the cyclobutyl ring and the aromatic system reveal the preferred conformational arrangement that minimizes steric interactions while optimizing electronic effects.

The 2,6-dichlorophenyl group orientation relative to the cyclobutyl-methanamine framework provides insights into the stereoelectronic factors governing molecular conformation. The chlorine atoms create significant steric bulk that influences both intramolecular conformational preferences and intermolecular packing arrangements [43].

Bond Length and Angle Analysis

Precise measurement of carbon-nitrogen bond lengths in the methanamine group provides information about the electronic environment and potential conjugation effects with the aromatic system [38] [41]. Typical carbon-nitrogen single bond lengths range from 1.45-1.50 Å, with variations depending on the hybridization state and electronic environment of the connected atoms.

The cyclobutyl ring exhibits characteristic bond lengths and angles that reflect the ring strain inherent in four-membered ring systems [42]. Carbon-carbon bond lengths within the ring are typically slightly longer than normal tetrahedral values due to angle strain, while the internal ring angles deviate significantly from the ideal tetrahedral angle of 109.5° [39].

Intermolecular Interactions and Packing Motifs

The crystal structure analysis reveals the specific intermolecular interactions that stabilize the solid-state structure [40]. Primary amines typically engage in hydrogen bonding networks that can form chains, dimers, or more complex three-dimensional arrangements depending on the overall molecular structure and packing constraints [38].

The chlorine atoms in the 2,6-positions can participate in weak halogen bonding interactions or contribute to favorable van der Waals contacts that influence the overall packing efficiency [41]. These interactions, while individually weak, collectively contribute to the thermodynamic stability of the crystal form.

Thermal Motion and Disorder Analysis

Atomic displacement parameters obtained from the crystallographic refinement provide information about thermal motion and potential disorder within the crystal structure [40]. The primary amine group may exhibit enhanced thermal motion due to its location at the molecular periphery and participation in hydrogen bonding interactions [38].

XLogP3

3.3

Dates

Last modified: 08-16-2023

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